![molecular formula C15H10Br4O2-2 B376910 2,6-dibromo-4-[1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl]phenol](/img/structure/B376910.png)
2,6-dibromo-4-[1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dibromo-4-[1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl]phenol is a brominated phenolic compound It is characterized by the presence of multiple bromine atoms and phenolic groups, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-4-[1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl]phenol typically involves the bromination of phenolic precursors. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the aromatic ring of a phenol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar principles but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the final product in a pure form .
化学反应分析
Types of Reactions
2,6-dibromo-4-[1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The bromine atoms can be reduced to form less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace bromine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenolic compounds .
科学研究应用
2,6-dibromo-4-[1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Industry: It is used in the production of flame retardants and other specialty chemicals.
作用机制
The mechanism of action of 2,6-dibromo-4-[1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and phenolic groups play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways involved depend on the specific application and target molecule .
相似化合物的比较
Similar Compounds
- 2,6-Dibromo-4-nitrophenol
- 3,5-Dibromo-4-methylaniline
- 2,6-Dibromo-4-fluoroaniline
Uniqueness
2,6-dibromo-4-[1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl]phenol is unique due to its specific arrangement of bromine atoms and phenolic groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction profiles, making it valuable for specialized applications .
属性
分子式 |
C15H10Br4O2-2 |
|---|---|
分子量 |
541.9g/mol |
IUPAC 名称 |
2,6-dibromo-4-[2-(3,5-dibromo-4-oxidophenyl)propan-2-yl]phenolate |
InChI |
InChI=1S/C15H12Br4O2/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,20-21H,1-2H3/p-2 |
InChI 键 |
VEORPZCZECFIRK-UHFFFAOYSA-L |
SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)[O-])Br)C2=CC(=C(C(=C2)Br)[O-])Br |
规范 SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)[O-])Br)C2=CC(=C(C(=C2)Br)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Z)-5-oxo-4-[(phenylamino)methylidene]-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B376827.png)
![5-Methoxy-2-methylnaphtho[1,2-d][1,3]thiazole](/img/structure/B376828.png)
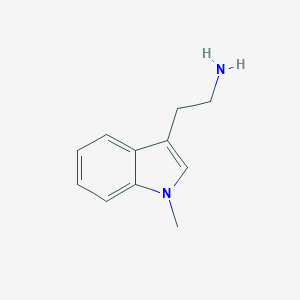
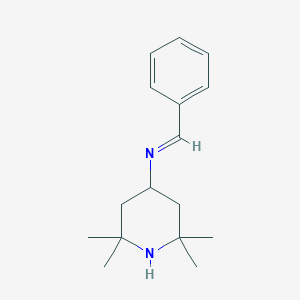
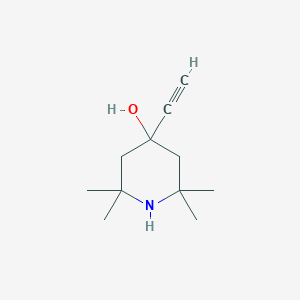
![4,4'-bis[1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-ium-1-ylidene)cyclohexa-2,5-dien-4-ylidene]](/img/structure/B376837.png)
![Methyl 2-[(4-chlorobenzoyl)hydrazono]-5,5-dimethyl-4-oxohexanoate](/img/structure/B376838.png)
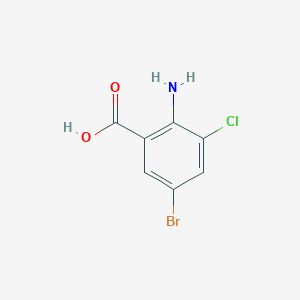

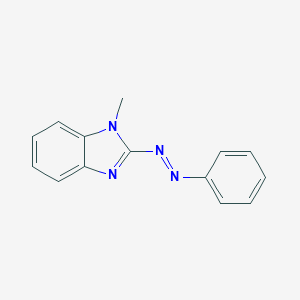
![methyl 9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B376846.png)

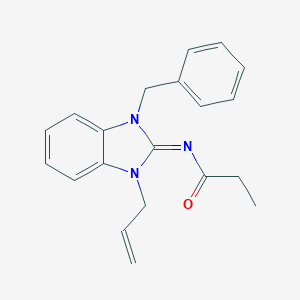
![1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one](/img/structure/B376851.png)
